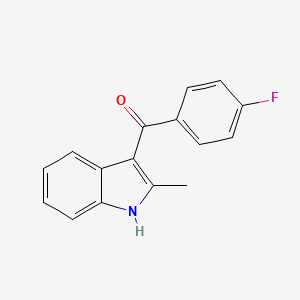

2-Methyl-3-(4'-fluorobenzoyl)indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c1-10-15(13-4-2-3-5-14(13)18-10)16(19)11-6-8-12(17)9-7-11/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQSMBXRBZJCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545795 | |

| Record name | (4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26206-00-8 | |

| Record name | (4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26206-00-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-3-(4'-fluorobenzoyl)indole

<_

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-3-(4'-fluorobenzoyl)indole, a key heterocyclic compound with significant applications in medicinal chemistry. The primary focus is on the widely-used Friedel-Crafts acylation method. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines thorough characterization techniques, and addresses critical safety considerations. The content is tailored for professionals in the fields of organic synthesis, drug discovery, and pharmaceutical development.

Introduction

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and its modification allows for the exploration of diverse pharmacological activities. The title compound, featuring a 2-methylindole core acylated at the electron-rich C3 position with a 4-fluorobenzoyl group, is a precursor to numerous compounds with potential therapeutic applications.

The most prevalent and efficient synthetic route to this compound is the Friedel-Crafts acylation of 2-methylindole.[1] This classic electrophilic aromatic substitution reaction provides a direct method for introducing the acyl group onto the indole ring.[2] This guide will delve into the nuances of this reaction, offering practical insights for its successful execution and the subsequent characterization of the product.

Synthetic Approach: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is the cornerstone for the synthesis of this compound.[3] This reaction involves the electrophilic substitution of a hydrogen atom on the indole ring with the 4-fluorobenzoyl group.

Unraveling the Reaction Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), reacts with 4-fluorobenzoyl chloride to generate a highly reactive acylium ion.[4] This species is a potent electrophile.

-

Nucleophilic Attack: The electron-rich C3 position of the 2-methylindole ring acts as a nucleophile, attacking the acylium ion. This step leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex.

-

Restoration of Aromaticity: A weak base, such as the tetrachloroaluminate ion ([AlCl₄]⁻), abstracts a proton from the C3 position of the sigma complex. This deprotonation step regenerates the aromatic indole ring, yielding the final product and liberating the Lewis acid catalyst.[4]

Caption: Mechanism of the Friedel-Crafts acylation of 2-methylindole.

Detailed Experimental Protocol

The following protocol provides a general procedure. Optimization may be necessary depending on the specific laboratory conditions and purity of reagents.

Materials:

-

2-Methylindole

-

4-Fluorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated Sodium Chloride solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Formation of the Acylium Ion Precursor: Cool the suspension to 0 °C using an ice bath. Add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise over 15 minutes. Stir the resulting mixture for an additional 30 minutes at 0 °C.

-

Addition of the Indole Substrate: Dissolve 2-methylindole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M hydrochloric acid.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[5]

-

Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

Caption: Workflow for the synthesis of this compound.

Characterization

Comprehensive characterization is imperative to confirm the structure and purity of the synthesized compound.

Spectroscopic and Physical Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals for the indole NH proton (broad singlet, δ ~8.0-9.0 ppm), aromatic protons (multiplets, δ ~7.0-8.0 ppm), and the methyl protons (singlet, δ ~2.5 ppm).[6] |

| ¹³C NMR | A resonance for the carbonyl carbon (δ ~190 ppm), in addition to signals for the aromatic carbons of the indole and fluorobenzoyl rings, and the methyl carbon. |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the benzoyl ring. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (~3300-3400), C=O stretching (~1630-1650), and C-F stretching (~1220-1240). |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₂FNO (253.27 g/mol ).[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| Melting Point | Expected to be a crystalline solid with a distinct melting point, which should be determined experimentally. |

| Appearance | Typically an off-white to yellowish solid. |

Safety Precautions

It is crucial to adhere to strict safety protocols when performing this synthesis.

-

Aluminum chloride is a water-sensitive and corrosive solid that reacts exothermically with moisture.[4] It should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

4-Fluorobenzoyl chloride is corrosive and a lachrymator.[8] All handling should be done in a well-ventilated fume hood.

-

Dichloromethane is a volatile solvent and should be used in a fume hood to minimize inhalation.[8]

-

Hydrochloric acid is corrosive and should be handled with care.[9]

Conclusion

The Friedel-Crafts acylation of 2-methylindole offers a reliable and efficient pathway for the synthesis of this compound. This guide has provided a detailed protocol, mechanistic insights, and characterization data to aid researchers in the successful synthesis and verification of this valuable chemical intermediate. A thorough understanding of the reaction and adherence to safety guidelines are paramount for achieving high yields and purity.

References

-

UCLA Chemistry Department. (n.d.). Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Fischer indole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel–Crafts acylation between 2-methyl indole and benzoyl chloride mediated by MIL-53(Al)@SiO2@Fe3O4. Retrieved from [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

-

Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Materials. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. This compound | 26206-00-8 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-3-(4'-fluorobenzoyl)indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of the synthetic indole derivative, 2-Methyl-3-(4'-fluorobenzoyl)indole (CAS No: 26206-00-8). While direct, in-depth studies on this specific molecule are not extensively published, this guide synthesizes available information on the broader class of 3-aroylindoles and related fluorinated indole compounds to infer its probable mechanism of action and biological effects. The primary focus is on its potential as an anticancer agent through the inhibition of tubulin polymerization, a validated target in oncology. This document will delve into the mechanistic underpinnings of this activity, present relevant structure-activity relationships, and provide detailed experimental protocols for assessing such biological effects.

Introduction: The Promise of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic structure prominently featured in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3] Its unique electronic properties and ability to form key interactions with biological macromolecules have made it a cornerstone in drug discovery, leading to approved drugs in various therapeutic areas, including oncology, neurology, and infectious diseases. The versatility of the indole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties.

The subject of this guide, this compound, belongs to the class of 3-aroylindoles. The introduction of a 4-fluorobenzoyl group at the 3-position is a strategic design element. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4] This strategic fluorination, combined with the inherent biological relevance of the indole core, positions this compound as a compound of significant interest for further investigation.

Unraveling the Mechanism of Action: A Focus on Tubulin Polymerization Inhibition

The Central Role of Microtubules in Cell Division

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental for the proper segregation of chromosomes into daughter cells.

The Colchicine Binding Site: A Key Target for 3-Aroylindoles

Inhibitors of tubulin polymerization disrupt this delicate balance, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells. These agents are broadly classified based on their binding site on the tubulin dimer. Evidence from studies on analogous compounds indicates that 3-aroylindoles bind to the colchicine binding site on β-tubulin.[8]

The binding of a 3-aroylindole to this site introduces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, ultimately leading to cell cycle arrest in the G2/M phase and the initiation of the apoptotic cascade.

Biological Activities and Structure-Activity Relationship (SAR) Insights

The biological activity of this compound is predicted to be primarily in the realm of anticancer, with potential for anti-inflammatory and antimicrobial effects, given the broad activity profile of indole derivatives.[4]

Anticancer Activity

The primary anticipated biological effect is cytotoxicity against a range of cancer cell lines. This activity is a direct consequence of the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.

Structure-Activity Relationship (SAR) Considerations:

-

The 3-Aroyl Moiety: The presence of the benzoyl group at the 3-position is crucial for activity.

-

The 4'-Fluoro Substituent: The fluorine atom at the 4'-position of the benzoyl ring is expected to enhance potency and improve pharmacokinetic properties. Halogen substitution on the aroyl ring has been shown to influence the antitubulin and antiproliferative activity of related compounds.[5]

-

The 2-Methyl Group: The methyl group at the 2-position of the indole ring can also modulate activity, likely through steric and electronic effects that influence binding to the target protein.

Potential Anti-inflammatory and Antimicrobial Activities

While the primary focus is on anticancer effects, the indole scaffold is known to be a versatile pharmacophore. Numerous indole derivatives have demonstrated significant anti-inflammatory and antimicrobial properties.[1][3] Therefore, it is plausible that this compound may also exhibit these activities, although this would require specific experimental validation.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.

Synthesis of this compound

A common method for the synthesis of 3-aroylindoles is the Friedel-Crafts acylation of an appropriately substituted indole.

Step-by-Step Methodology:

-

Starting Material: 2-Methylindole.

-

Acylating Agent: 4-Fluorobenzoyl chloride.

-

Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) or a milder catalyst depending on the reactivity of the indole.

-

Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

-

Work-up and Purification: The reaction is quenched with water or a dilute acid, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjpn.org [rjpn.org]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. This compound | 26206-00-8 | Benchchem [benchchem.com]

- 5. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Indole, a core nucleus for potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pharmacology of 2-Methyl-3-(4'-fluorobenzoyl)indole (GW405833): A Technical Guide to its Complex Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-(4'-fluorobenzoyl)indole, also known as GW405833, is a synthetic indole derivative that has garnered significant interest for its therapeutic potential, particularly in the modulation of pain and inflammation. Initially characterized as a selective cannabinoid receptor 2 (CB2) agonist, subsequent research has unveiled a more complex pharmacological profile, suggesting interactions with the cannabinoid receptor 1 (CB1) and the potential for biased signaling or allosteric modulation. This in-depth technical guide synthesizes the current understanding of GW405833's mechanism of action, addressing the divergent findings and providing a framework for future research. We will explore its dualistic interaction with cannabinoid receptors, the downstream signaling cascades it modulates, and the experimental methodologies required to elucidate its multifaceted nature.

Introduction: The Initial Promise of a Selective CB2 Agonist

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes, including pain, inflammation, and immune function. The CB1 receptor is predominantly expressed in the central nervous system, and its activation is associated with the psychoactive effects of cannabinoids. In contrast, the CB2 receptor is primarily found in peripheral tissues, particularly on immune cells, making it an attractive therapeutic target for inflammatory and pain conditions without inducing central nervous system side effects[1][2].

GW405833 emerged as a promising drug candidate due to its initial characterization as a potent and selective CB2 receptor agonist[1]. This selectivity suggested the potential to harness the therapeutic benefits of cannabinoid receptor activation while avoiding the undesirable psychotropic effects associated with CB1 agonism.

The CB2-Mediated Anti-inflammatory and Analgesic Pathway

Initial in vitro and in vivo studies robustly supported the role of GW405833 as a CB2 receptor agonist. It was demonstrated to selectively bind to both rat and human CB2 receptors with high affinity, acting as a partial agonist[1].

Downstream Signaling of CB2 Activation

As a G-protein coupled receptor (GPCR), CB2 activation by GW405833 was shown to inhibit adenylyl cyclase, leading to a reduction in cyclic adenosine monophosphate (cAMP) levels. Specifically, it produced an approximate 50% reduction of forskolin-mediated cAMP production compared to the full cannabinoid agonist CP55,940[1]. This signaling cascade is a hallmark of CB2 receptor activation and is central to its immunomodulatory effects.

Diagram: Canonical CB2 Receptor Signaling Pathway

Caption: Canonical CB2 receptor signaling cascade initiated by GW405833.

In Vivo Evidence for CB2-Mediated Effects

The anti-inflammatory and antihyperalgesic properties of GW405833 have been demonstrated in various rodent models of pain and inflammation.

-

Inflammatory Pain: In models of inflammatory pain, such as Freund's complete adjuvant-induced inflammation, GW405833 elicited robust antihyperalgesic effects[3]. Crucially, these effects were absent in CB2 receptor knockout mice, providing strong evidence for a CB2-mediated mechanism[1][3].

-

Neuropathic Pain: The compound also showed efficacy in models of neuropathic pain[1].

-

Mechanism of Anti-inflammation: The anti-inflammatory action of GW405833 is attributed to its ability to inhibit neutrophil migration, reduce oxidative stress, and decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[4]. These effects were reversed by the co-administration of a CB2 antagonist[4].

-

Opioid System Independence: Importantly, the antinociceptive effects of GW405833 were not blocked by the opioid receptor antagonist naltrexone, indicating that its mechanism is independent of the endogenous opioid system[3].

| Experimental Model | Effect of GW405833 | CB2 Knockout Response | Reference |

| Freund's Complete Adjuvant (Inflammatory Pain) | Antihyperalgesic | No effect | [1][3] |

| Seltzer Model (Neuropathic Pain) | Antiallodynic | Not explicitly stated in provided abstracts | [5] |

| Carrageenan-induced Paw Edema | Anti-inflammatory | Not explicitly stated in provided abstracts | [4] |

A Paradigm Shift: Uncovering the Role of the CB1 Receptor

Contradictory In Vivo Findings

Strikingly, research has demonstrated that the antiallodynic effects of GW405833 in models of neuropathic and inflammatory pain were absent in CB1 knockout mice and were blocked by a CB1 antagonist[5]. Conversely, these analgesic effects were preserved in CB2 knockout mice, directly contradicting earlier findings[5]. This suggests that while GW405833 may interact with the CB2 receptor in vitro, its pain-relieving effects in vivo could be primarily mediated through the CB1 receptor.

A Noncompetitive Antagonist at the CB1 Receptor?

In vitro studies have further complicated the pharmacological profile of GW405833 by suggesting it can act as a noncompetitive CB1 antagonist[5]. It was shown to noncompetitively antagonize the effects of a CB1 agonist on adenylyl cyclase inhibition and other downstream signaling events[5].

Biased Agonism: A Potential Explanation

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, offers a potential explanation for these seemingly contradictory findings. Some indole-2-carboxamides have been shown to act as biased allosteric modulators of the CB1 receptor, inhibiting G-protein coupling while promoting β-arrestin-mediated signaling, such as the activation of the extracellular signal-regulated kinase (ERK) pathway[6][7]. It is plausible that GW405833 acts as a biased agonist at the CB1 receptor, which could account for its analgesic effects in the absence of typical cannabimimetic side effects at therapeutic doses[1][5].

Diagram: Proposed Biased Signaling of GW405833 at the CB1 Receptor

Caption: Proposed biased signaling mechanism of GW405833 at the CB1 receptor.

Allosteric Modulation: A Unifying Hypothesis?

The indole scaffold is a common feature of allosteric modulators of cannabinoid receptors[6][8][9][10]. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind. This can lead to a fine-tuning of receptor function, either enhancing (positive allosteric modulation) or diminishing (negative allosteric modulation) the effects of orthosteric ligands. Given its indole structure and the complex pharmacology observed, it is conceivable that GW405833 exerts its effects through allosteric modulation of CB1 and/or CB2 receptors. This could potentially reconcile the conflicting data by suggesting that its activity is context-dependent, varying with the presence and concentration of endogenous cannabinoids.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of GW405833, a multi-faceted experimental approach is required.

Radioligand Binding Assays

-

Objective: To determine the binding affinity and selectivity of GW405833 for CB1 and CB2 receptors.

-

Methodology:

-

Prepare cell membrane homogenates expressing either human CB1 or CB2 receptors.

-

Incubate the membranes with a constant concentration of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940).

-

Add increasing concentrations of unlabeled GW405833.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays

-

Objective: To characterize the functional activity of GW405833 at CB1 and CB2 receptors.

-

Methodology:

-

[³⁵S]GTPγS Binding Assay: Measures G-protein activation. Incubate receptor-expressing membranes with GDP, [³⁵S]GTPγS, and varying concentrations of GW405833. Quantify the incorporation of [³⁵S]GTPγS.

-

cAMP Accumulation Assay: Measures the inhibition of adenylyl cyclase. Stimulate receptor-expressing cells with forskolin in the presence of varying concentrations of GW405833. Measure cAMP levels using a commercially available kit.

-

β-Arrestin Recruitment Assay: To assess biased agonism. Utilize a cell-based assay (e.g., BRET or FRET) that measures the interaction between a tagged receptor and tagged β-arrestin in the presence of GW405833.

-

ERK Phosphorylation Assay: To measure downstream signaling. Treat cells with GW405833 and measure the levels of phosphorylated ERK (pERK) by Western blotting or ELISA.

-

In Vivo Studies in Knockout Animals

-

Objective: To determine the in vivo receptor targets of GW405833.

-

Methodology:

-

Utilize wild-type, CB1 knockout, and CB2 knockout mice.

-

Induce a model of inflammatory or neuropathic pain.

-

Administer GW405833 or vehicle.

-

Assess nociceptive thresholds using standard behavioral tests (e.g., von Frey filaments, Hargreaves test).

-

Compare the effects of GW405833 across the different genotypes.

-

Diagram: Experimental Workflow for Characterizing GW405833's Mechanism

Caption: A comprehensive experimental workflow to elucidate the mechanism of GW405833.

Conclusion: Navigating the Complexity

The mechanism of action of this compound (GW405833) is far from straightforward. While initially lauded as a selective CB2 agonist with significant therapeutic potential for pain and inflammation, subsequent research has painted a more nuanced picture involving the CB1 receptor and potentially biased signaling or allosteric modulation. This complexity underscores the importance of a thorough and multi-pronged approach in drug discovery and development. For researchers and drug development professionals, GW405833 serves as a compelling case study, highlighting the need to look beyond initial characterizations and to employ a suite of in vitro and in vivo techniques to fully understand the pharmacology of a compound. A definitive elucidation of its mechanism will be crucial for its potential clinical translation and for the development of next-generation cannabinoid-based therapeutics.

References

-

Valenzano, K. J., et al. (2005). Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy. Neuropharmacology, 48(5), 658-672. [Link]

-

Kinsey, S. G., et al. (2018). Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice. The Journal of Pharmacology and Experimental Therapeutics, 365(3), 535-542. [Link]

-

Yazgan, B., et al. (2018). The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress. Cutaneous and Ocular Toxicology, 37(4), 349-356. [Link]

-

Whiteside, G. T., et al. (2005). A role for cannabinoid receptors, but not endogenous opioids, in the antinociceptive activity of the CB2-selective agonist, GW405833. European Journal of Pharmacology, 528(1-3), 65-72. [Link]

-

Ahn, K. H., et al. (2013). Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor. Journal of Neurochemistry, 124(5), 584-589. [Link]

-

Donohue, S. R., et al. (2010). [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

-

Piscitelli, F., et al. (2011). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 54(23), 8191-8200. [Link]

-

Lu, D., et al. (2015). Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity. Current Pharmaceutical Design, 21(13), 1787-1801. [Link]

-

Lu, D., et al. (2016). Synthesis and biological evaluation of indole-2-carboxamides bearing photoactivatable functionalities as novel allosteric modulators for the cannabinoid CB1 receptor. European Journal of Medicinal Chemistry, 121, 42-53. [Link]

-

Ahn, K. H., et al. (2013). Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor. Journal of Neurochemistry, 124(5), 584-9. [Link]

Sources

- 1. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Carbonyl-11C]-N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A role for cannabinoid receptors, but not endogenous opioids, in the antinociceptive activity of the CB2-selective agonist, GW405833 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indole-2-carboxamides bearing photoactivatable functionalities as novel allosteric modulators for the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-(4'-fluorobenzoyl)indole

Introduction: The Significance of the 3-Aroyl-Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Among the myriad of functionalized indoles, the 3-aroyl-indole scaffold has emerged as a particularly fruitful area of research. This motif is characterized by an aromatic ketone functionality at the C3 position of the indole ring, a feature that imparts unique electronic and steric properties conducive to potent and selective interactions with various biological targets.

Compounds bearing this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of tubulin polymerization, a clinically validated mechanism for anticancer therapy.[2] Additionally, derivatives of this class have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion, highlighting their relevance in immuno-oncology.[3]

This guide focuses on a specific, yet underexplored, member of this class: 2-Methyl-3-(4'-fluorobenzoyl)indole . The introduction of a methyl group at the C2 position and a fluorine atom on the benzoyl ring is anticipated to modulate the compound's metabolic stability, lipophilicity, and target-binding affinity. For researchers in drug discovery and development, a thorough understanding of its physicochemical properties is paramount, as these parameters govern everything from synthetic feasibility to pharmacokinetic behavior. This document provides a comprehensive analysis of these properties, grounded in established experimental methodologies and theoretical principles, to empower scientists in their research endeavors.

Physicochemical and Structural Properties

| Property | Predicted Value / Structural Feature | Experimental Protocol Reference |

| Molecular Formula | C₁₆H₁₂FNO | - |

| Molecular Weight | 253.27 g/mol | - |

| IUPAC Name | (2-Methyl-1H-indol-3-yl)(4-fluorophenyl)methanone | - |

| CAS Number | Not assigned | - |

| Melting Point (°C) | Not available (Requires experimental determination) | DSC/Capillary Method |

| Boiling Point (°C) | Not available (Likely to decompose) | - |

| logP (o/w) | 3.8 - 4.2 (Predicted) | HPLC Method[4][5] |

| Aqueous Solubility | Low (Predicted) | Shake-Flask Method |

| pKa (Indole N-H) | 16-17 (Estimated) | Spectroscopic Method[6] |

| Hydrogen Bond Donors | 1 (Indole N-H) | - |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | - |

Note: Predicted values are estimations from cheminformatics software and should be confirmed experimentally.

Synthesis and Characterization: A Validated Approach

The most direct and reliable route to this compound is the Friedel-Crafts acylation of 2-methylindole. This electrophilic aromatic substitution is a cornerstone of indole chemistry. The following protocol is adapted from a general and highly efficient method that utilizes a dialkylaluminum chloride Lewis acid, which has the significant advantage of not requiring protection of the indole N-H group.[7]

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

-

Preparation: To a solution of 2-methylindole (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen) at 0°C, add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol) dropwise.

-

Expertise & Experience Insight: The use of Et₂AlCl is critical here. Stronger Lewis acids like AlCl₃ can lead to decomposition of the electron-rich indole ring.[7] Performing the addition at 0°C controls the initial exotherm.

-

-

Reaction: After stirring for 10 minutes at 0°C, add 4-fluorobenzoyl chloride (1.1 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Trustworthiness Insight: TLC provides a rapid and reliable way to ensure the reaction has gone to completion, preventing unnecessary side reactions from prolonged reaction times.

-

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (10 mL) at 0°C.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The melting point should be determined using a calibrated apparatus.

Core Physicochemical Property Determination Protocols

The following sections describe self-validating, standard laboratory protocols for determining the key physicochemical properties of the title compound.

Solubility Determination (Shake-Flask Method)

This method directly measures the saturation concentration of the compound in a given solvent, typically water or a buffer system.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Expertise & Experience Insight: "Excess" is key; undissolved solid must be visible to ensure saturation.

-

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Remove an aliquot of the supernatant and clarify it by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Trustworthiness Insight: This clarification step is critical to avoid artificially high concentration readings from suspended microcrystals.

-

-

Quantification: Accurately dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile or methanol). Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Calculation: The solubility is reported in units such as mg/mL or µM.

pKa Determination (UV-Spectroscopic Method)

The pKa of the indole N-H proton can be determined by observing changes in the compound's UV-Vis absorbance spectrum as a function of pH. This method is suitable for compounds with a chromophore close to the ionizable center.[6]

-

Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like methanol.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 12 to 18, using appropriate buffer systems like KOH solutions).

-

Sample Preparation: Add a small, constant volume of the stock solution to a constant, larger volume of each buffer solution. This ensures the final concentration of the compound is the same across all samples while the pH varies.

-

Spectral Acquisition: Record the UV-Vis absorbance spectrum (e.g., from 220-400 nm) for each sample.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly between the protonated (N-H) and deprotonated (N⁻) forms. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[6]

Lipophilicity (logP) Determination (RP-HPLC Method)

The octanol-water partition coefficient (logP) is a critical measure of a drug's lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid and reliable alternative to the traditional shake-flask method.[5][8] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.

-

System Setup: Use a C18 reversed-phase column. The mobile phase is typically a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.

-

Calibration: Prepare a set of standard compounds with well-established logP values that span a range bracketing the expected logP of the test compound. Inject each standard and record its retention time (t_R).

-

Analysis of Test Compound: Inject a solution of this compound and record its retention time under the identical chromatographic conditions.

-

Calculation:

-

Calculate the capacity factor (k') for each standard and the test compound using the formula: k' = (t_R - t_₀) / t_₀, where t_₀ is the column dead time (determined by injecting a non-retained compound like uracil).

-

Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.

-

Determine the logP of the test compound by interpolating its log(k') value onto the calibration curve.

-

Trustworthiness Insight: A linear calibration curve with a high correlation coefficient (R² > 0.98) validates the method and ensures the accuracy of the determined logP value.

-

Biological Context: Tubulin Polymerization Inhibition

The 3-aroyl-indole scaffold is a known inhibitor of tubulin polymerization.[2] This mechanism is central to the action of many successful anticancer drugs. By binding to tubulin, these agents disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is essential for cell division, leading to cell cycle arrest and apoptosis.

Caption: Putative mechanism of action via inhibition of tubulin polymerization.

References

-

General method for acylation of indoles at the 3-position with acyl chlorides in the presence of dialkylaluminum chloride. Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). Organic Letters, 2(10), 1485-1487. [Link]

-

Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. Singh, S., Deb, K., & Chowdhury, J. (2021). Frontiers in Chemistry, 9, 684852. [Link]

-

Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. Gangaraju, S., et al. (2024). European Journal of Medicinal Chemistry, 265, 116069. [Link]

-

Solubility of Organic Compounds. University of Toronto Scarborough. (2023). [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. (n.d.). [Link]

-

Reactivity of 3-nitroindoles with electron-rich species. Gualdoni, S., & Bernardi, L. (2020). Chemical Communications, 56(82), 12277-12290. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Le-Min, T., et al. (2025). Analytical Chemistry. [Link]

-

Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights. Wang, P., et al. (2025). Angewandte Chemie International Edition. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. (n.d.). [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022). [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. (n.d.). [Link]

-

LogP—Making Sense of the Value. ACD/Labs. (n.d.). [Link]

-

Development of Methods for the Determination of pKa Values. Avdeef, A. (2012). Inherent Properties of AADME-Related Assays, 1, 1-38. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. (2023). [Link]

-

Organic Chemistry: Introduction to Solubility. SALTISE. (2021). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

- US Patent for Determination of log P coefficients via a RP-HPLC column.

-

Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. (2024). [Link]

Sources

- 1. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation [frontiersin.org]

- 4. agilent.com [agilent.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ulm.edu [ulm.edu]

- 7. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 8. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide on the Discovery and History of 2-Methyl-3-(4'-fluorobenzoyl)indole

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2-Methyl-3-(4'-fluorobenzoyl)indole, a molecule of significant interest in medicinal chemistry. While the specific historical record of its initial synthesis is not prominently documented in publicly accessible literature, its structural motifs—the indole nucleus and a fluorinated benzoyl group—place its conceptual origins firmly within the trajectory of 20th-century drug discovery. This document elucidates the likely synthetic pathways, the chemical principles guiding its creation, and the broader scientific context that underscores its importance. We will explore the strategic incorporation of fluorine in drug design and the versatile role of the indole scaffold, providing a robust framework for understanding the rationale behind the synthesis of this and related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical history and synthetic strategies surrounding this important structural class.

Introduction: The Convergence of Two Privileged Scaffolds

The history of this compound is not one of a singular, celebrated discovery, but rather the logical and strategic outcome of decades of research in medicinal chemistry. The molecule itself represents the confluence of two highly "privileged" structural motifs: the indole ring system and the strategic use of fluorine in bioactive compounds.

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of a vast number of natural products and synthetic drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1] Its prevalence in endogenous molecules like the amino acid tryptophan and the neurotransmitter serotonin further highlights its biological significance.

Parallel to the exploration of indole chemistry, the mid-20th century saw the rise of fluorine chemistry in drug design. The introduction of fluorine atoms into organic molecules is a now-common strategy to enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The 4-fluorobenzoyl moiety, therefore, is not a random appendage but a deliberate design choice to imbue the indole core with favorable pharmacokinetic and pharmacodynamic properties.

Given this context, this compound can be viewed as a product of rational drug design principles that gained traction in the latter half of the 20th century. Its synthesis was likely driven by the exploration of structure-activity relationships (SAR) within the broader class of 3-aroylindoles.

Plausible Synthetic Genesis: The Friedel-Crafts Acylation

While the original publication detailing the synthesis of this compound (CAS Number: 26206-00-8) is not readily apparent, its structure strongly suggests a synthesis rooted in fundamental organic chemistry reactions. The most probable and efficient method for its preparation is the Friedel-Crafts acylation of 2-methylindole with 4-fluorobenzoyl chloride.[2][3]

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[4] In the case of indoles, the electron-rich C3 position is the preferred site of acylation.[2]

Reaction Mechanism

The reaction proceeds through the generation of a highly electrophilic acylium ion from the 4-fluorobenzoyl chloride, typically facilitated by a Lewis acid catalyst. This electrophile is then attacked by the nucleophilic C3 position of the 2-methylindole ring, forming a resonance-stabilized intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the final product.

Caption: General mechanism of Friedel-Crafts acylation of 2-methylindole.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for the Friedel-Crafts acylation of indoles.[3]

Materials:

-

2-Methylindole

-

4-Fluorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: 4-Fluorobenzoyl chloride (1.1 equivalents) is added dropwise to the stirred suspension. The mixture is stirred for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Addition of Indole: A solution of 2-methylindole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1M HCl. The mixture is stirred until the ice has melted.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-Methylindole | 131.17 | 1.0 |

| 4-Fluorobenzoyl chloride | 158.56 | 1.1 |

| Aluminum Chloride | 133.34 | 1.2 |

Table 1: Stoichiometry for a representative synthesis.

Historical Context and Evolution of 3-Aroylindoles

The synthesis of 3-aroylindoles, the chemical class to which this compound belongs, has been a subject of interest for many decades due to their wide-ranging biological activities. Early methods often involved harsh conditions and stoichiometric amounts of Lewis acids.[2] Over time, milder and more efficient catalytic systems have been developed, including the use of organocatalysts and different metal salts to improve yields and substrate scope.[2]

The exploration of 3-aroylindoles has led to the discovery of compounds with various therapeutic potentials, including their activity as inhibitors of tubulin polymerization for cancer treatment.[1] The specific substitution pattern of this compound, with a methyl group at the 2-position and a fluorinated benzoyl group at the 3-position, is a common strategy to modulate the electronic and steric properties of the indole scaffold to fine-tune its biological activity.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study specifically for this compound is not extensively published, general principles from related 3-aroylindoles can be inferred:

-

The Indole N-H: The presence of the N-H proton allows for hydrogen bonding interactions with biological targets. Alkylation or substitution at this position can significantly alter the compound's activity.

-

The 2-Methyl Group: The methyl group at the C2 position can provide beneficial steric interactions within a binding pocket and can also influence the electronic properties of the indole ring.

-

The 3-Aroyl Linker: The carbonyl group acts as a key hydrogen bond acceptor. Its orientation is critical for biological activity.

-

The 4-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation. Its electron-withdrawing nature also influences the overall electronic profile of the molecule.

Caption: Key structural features for Structure-Activity Relationship (SAR) studies.

Conclusion

The discovery and history of this compound are emblematic of the progress in medicinal chemistry, where fundamental synthetic reactions are employed to create novel molecules with potential therapeutic value. While a specific "eureka" moment for this compound is not documented, its existence is a testament to the systematic exploration of chemical space defined by the indole scaffold and the strategic use of fluorination. The probable synthetic route via Friedel-Crafts acylation is a robust and well-understood method, highlighting the enduring power of classic organic reactions in modern drug discovery. This guide provides a foundational understanding for researchers and scientists working with this and related molecules, grounding their work in the rich historical and chemical context from which these compounds emerged.

References

-

PubMed. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides. Retrieved from [Link]

-

PubMed. (1996). Structure-activity relationships study of two series of leukotriene B4 antagonists. Retrieved from [Link]

-

PubMed. (2014). Structure-activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]

- Google Patents. (2015). EP1829872B1 - Processes for production of indole compounds.

-

PubMed Central. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]

- Google Patents. (2018). US 09969686 - Wisconsin Alumni Research Foundation.

-

PubMed. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity. Retrieved from [Link]

-

PubMed. (2012). Discovery of indole tetrafluorophenoxymethylketone-based potent novel small molecule inhibitors of caspase-3. Retrieved from [Link]

-

ACS Publications. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Retrieved from [Link]

-

Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]

- Google Patents. (n.d.). EP0302788A1 - 2-[Methyl(4-piperidinyl)]-1,2,3,4-tetrahydro-9H-pyrido[3,4-b] indole derivatives, their preparation and therapeutical use.

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Retrieved from [Link]

- Google Patents. (n.d.). US5179211A - Process for the preparation of indoles.

-

ResearchGate. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

-

NIH. (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]

-

Sci-Hub. (2016). 1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications. Retrieved from [Link]

-

PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]

-

PubMed. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of 2-Methyl-3-(4'-fluorobenzoyl)indole: A Technical Guide to Target Identification and Validation

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential therapeutic targets of the novel synthetic compound, 2-Methyl-3-(4'-fluorobenzoyl)indole. While specific biological data for this molecule is not yet extensively published, its core indole structure, substituted at key positions, suggests a rich potential for interaction with a variety of validated and emerging drug targets. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1][2][3] This guide will, therefore, leverage established knowledge of analogous indole derivatives to propose high-probability therapeutic targets and provide detailed, actionable protocols for their experimental validation.

The Indole Scaffold: A Foundation for Diverse Bioactivity

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a versatile pharmacophore due to its ability to mimic the structure of peptides and engage in various types of non-covalent interactions with biological macromolecules.[4][5][6] Modifications to the indole ring at the N1, C2, and C3 positions, as seen in this compound, can significantly influence its pharmacological profile.[1] The presence of a 2-methyl group and a 3-aroyl substituent are common features in indole derivatives with demonstrated anti-inflammatory, anticancer, and antimicrobial activities.[7][8]

Hypothesized Therapeutic Targets for this compound

Based on the extensive literature on substituted indoles, we can postulate several high-priority therapeutic targets for this compound. The following sections will detail the rationale for each proposed target and outline a comprehensive strategy for validation.

Anti-inflammatory Pathways: Targeting COX and 5-LOX

The 3-aroylindole moiety is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[8][9] Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), features a similar indole core.[2][7]

Rationale: The 4'-fluorobenzoyl group at the C3 position of the indole ring may facilitate binding to the active site of COX-1 and/or COX-2. The fluorine substitution can enhance binding affinity and modulate the electronic properties of the molecule.

Potential Therapeutic Indications:

-

Rheumatoid Arthritis

-

Osteoarthritis

-

Pain and Inflammation

Experimental Validation Workflow:

Caption: Workflow for validating anti-inflammatory activity.

Detailed Protocol: COX-1/COX-2 Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against purified ovine COX-1 and human recombinant COX-2.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Test compound and reference inhibitors (e.g., Indomethacin, Celecoxib).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add the enzyme, heme, and the test compound or reference inhibitor.

-

Incubate for a specified time at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction and measure the absorbance at a specific wavelength to quantify prostaglandin production.

-

Calculate the IC50 values for both COX-1 and COX-2.

-

| Parameter | Expected Outcome for an Active Compound |

| COX-1 IC50 | Low micromolar to nanomolar range |

| COX-2 IC50 | Low micromolar to nanomolar range |

| COX-2 Selectivity Index | Ratio of COX-1 IC50 to COX-2 IC50 |

Anticancer Pathways: Targeting Tubulin and Kinases

Indole derivatives are prominent in cancer chemotherapy, with some acting as potent inhibitors of tubulin polymerization, a critical process in cell division.[7] The 3-substituted indole scaffold can mimic the binding of natural ligands to the colchicine binding site on tubulin.[5] Additionally, the indole nucleus is a common feature in kinase inhibitors.[10]

Rationale: The planar indole ring system with its substituents may interact with the hydrophobic pockets of tubulin or the ATP-binding site of various protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[11]

Potential Therapeutic Indications:

-

Glioblastoma

-

Breast Cancer

-

Lung Cancer

Signaling Pathway Visualization:

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

-

Objective: To assess the effect of this compound on the polymerization of purified tubulin.

-

Materials:

-

Lyophilized tubulin (>99% pure).

-

GTP solution.

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Test compound and reference compounds (e.g., Colchicine, Paclitaxel).

-

Fluorometer with a temperature controller.

-

-

Procedure:

-

Resuspend tubulin in polymerization buffer.

-

In a 96-well plate, add the tubulin solution and the test compound or reference compound.

-

Incubate at 37°C to initiate polymerization.

-

Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.

-

Analyze the polymerization curves to determine the inhibitory or promoting effects of the test compound.

-

| Parameter | Expected Outcome for a Tubulin Inhibitor |

| IC50 | Low micromolar range |

| Maximum Polymerization | Decreased in a dose-dependent manner |

Neuroprotective Pathways: Targeting Monoamine Oxidase (MAO)

Certain indole derivatives have shown potential in the treatment of neurodegenerative diseases by inhibiting monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.

Rationale: The indole scaffold can be considered a bioisostere of the endogenous substrates of MAO. The specific substitution pattern of this compound may confer selectivity for either MAO-A or MAO-B.

Potential Therapeutic Indications:

-

Parkinson's Disease

-

Alzheimer's Disease

-

Depression

Experimental Validation Workflow:

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

in silico modeling of 2-Methyl-3-(4'-fluorobenzoyl)indole interactions

An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-3-(4'-fluorobenzoyl)indole Interactions with Putative Kinase Targets

A Senior Application Scientist's Field Guide to Computational Drug Discovery Workflows

This guide provides a comprehensive, technically-grounded walkthrough for the in silico analysis of this compound, a synthetic compound with potential therapeutic relevance. We will navigate the complete computational pipeline, from initial structure preparation to advanced molecular dynamics and binding free energy calculations. This document is structured to provide not just a sequence of steps, but the underlying scientific rationale, empowering researchers to adapt and validate these methods for their own discovery programs.

For the purpose of this guide, we will hypothesize a relevant biological target. Given the prevalence of the indole scaffold in kinase inhibitors, we have selected p38 Mitogen-Activated Protein Kinase (MAPK) as a representative target. This kinase is a well-validated therapeutic target in inflammatory diseases, and its active site is known to accommodate structurally similar small molecules.

Part 1: Foundational Setup - Preparing the Digital Experiment

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This initial phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.

Ligand Preparation: From 2D Representation to a Simulation-Ready 3D Model

The first step is to convert the 2D chemical structure of this compound into a three-dimensional conformation that is energetically minimized and correctly parameterized for simulation.

Protocol 1: Ligand Structure Generation and Parameterization

-

2D to 3D Conversion:

-

Start with a canonical representation of the molecule, such as its SMILES string: CC1=C(C2=CC=C(F)C=C2)C(=O)C3=CC=CC=C3N1.

-

Utilize a computational chemistry toolkit like RDKit or Open Babel to convert this 2D representation into an initial 3D structure. This process generates a plausible, but not yet optimized, 3D conformation.

-

-

Conformational Search and Energy Minimization:

-

Perform a conformational search to explore the ligand's rotational degrees of freedom. This is crucial for identifying low-energy conformers that are more likely to be biologically relevant.

-

Follow this with a robust energy minimization using a quantum mechanics method (e.g., DFT with B3LYP functional) or a high-quality molecular mechanics force field. This step refines the bond lengths, angles, and dihedral angles to achieve a stable, low-energy state.

-

-

Charge and Force Field Parameter Assignment:

-

For compatibility with classical molecular dynamics simulations, assign partial atomic charges. The AM1-BCC charge model is a widely accepted method for generating high-quality charges for organic molecules.

-

Generate force field parameters using a generalized force field, such as the General Amber Force Field (GAFF2). This step defines the energetic terms for all bonds, angles, and dihedrals in the molecule, which are essential for the subsequent simulation steps.

-

Protein Target Preparation: Curating the Macromolecular Environment

We will use an existing crystal structure of p38 MAPK from the Protein Data Bank (PDB). The goal is to clean this structure and prepare it for the introduction of our novel ligand.

Protocol 2: Protein Structure Preparation

-

Selection of a PDB Entry:

-

Choose a high-resolution crystal structure of p38 MAPK, preferably one with a co-crystallized ligand in the active site. For this guide, we will hypothetically use PDB ID: 3S3I, which is a structure of human p38alpha MAPK.

-

-

Initial Cleaning of the PDB File:

-

Remove all non-essential molecules from the PDB file, including water molecules, crystallization aids, and the original co-crystallized ligand. This ensures that our docking and simulation results are not influenced by extraneous factors.

-

Inspect the protein for any missing residues or atoms. If significant portions are missing, homology modeling may be necessary. For minor gaps, loop modeling tools can be employed.

-

-

Protonation and Tautomeric State Assignment:

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. Tools like H++ or PROPKA are invaluable for this task, as the protonation state can significantly impact protein-ligand interactions.

-

-

Defining the Binding Site:

-

The binding site, or "docking box," is the specific region of the protein where the ligand is expected to bind. This is typically defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box encompassing this region with a buffer of 10-15 Å is a common practice.

-

Part 2: Predicting Binding Pose and Affinity - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening and for generating initial hypotheses about protein-ligand interactions.

Workflow 1: Molecular Docking

Caption: Workflow for molecular docking of this compound.

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Input Files:

-

Convert the prepared ligand and protein structures into the PDBQT file format, which includes atomic charges and atom type definitions required by Vina.

-

Create a configuration file that specifies the coordinates of the docking box and any other search parameters.

-

-

Run the Docking Simulation:

-

Execute AutoDock Vina, providing the prepared ligand, protein, and configuration file as input. Vina will perform a stochastic search of the ligand's conformational and orientational space within the defined binding site.

-

-

Analyze the Results:

-

Vina will output a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity (in kcal/mol).

-

Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the specific interactions between the ligand and the protein. Look for hydrogen bonds, hydrophobic interactions, and any potential halogen bonds involving the fluorine atom.

-

Table 1: Hypothetical Docking Results

| Parameter | Value |

| Predicted Binding Affinity | -9.5 kcal/mol |

| Key Interacting Residues | Met109, Lys53, Leu167, Asp168 |

| Hydrogen Bonds | Carbonyl oxygen with Met109 backbone NH |

| Hydrophobic Interactions | Indole ring with Leu167; Fluorobenzoyl ring with pocket |

Part 3: Assessing Complex Stability - Molecular Dynamics Simulation

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. This is crucial for assessing the stability of the predicted binding pose.

Workflow 2: Molecular Dynamics Simulation

Caption: Workflow for setting up and analyzing a molecular dynamics simulation.

Protocol 4: MD Simulation with GROMACS

-

System Solvation and Ionization:

-

Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system and to mimic a physiological salt concentration.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup phase.

-

-

System Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained. This is typically done in the NVT (constant volume) ensemble.

-

Switch to the NPT (constant pressure) ensemble to allow the system density to relax to the correct value. The restraints on the protein and ligand are gradually released during this phase.

-

-

Production MD Run:

-